molecular formula C3F7CH2OC5H3NCH2S(=O)C5H3N2S<br>C15H10F7N3O2S2 B1681486 Saviprazole CAS No. 121617-11-6

Saviprazole

カタログ番号: B1681486
CAS番号: 121617-11-6
分子量: 461.4 g/mol
InChIキー: ARFGGIRJBPTBPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Saviprazole is synthesized through a multi-step process involving the formation of the thienoimidazole core structure. The synthetic route typically involves the following steps:

    Formation of the Thienoimidazole Core: This step involves the cyclization of appropriate precursors to form the thienoimidazole ring system.

    Substitution Reactions: Various substituents are introduced onto the thienoimidazole core through substitution reactions. These reactions often involve the use of reagents such as halides, amines, and other nucleophiles.

    Final Functionalization:

Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Large-scale batch reactors are used to carry out the synthesis in multiple stages.

    Continuous Flow Processing: Continuous flow reactors may be employed to improve efficiency and reduce production time.

    Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

化学反応の分析

Types of Reactions: Saviprazole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions are commonly used to introduce different substituents onto the thienoimidazole core.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halides, amines, and other nucleophiles are used in the presence of catalysts or under specific pH conditions.

Major Products:

    Oxidized Derivatives: These products result from the oxidation of specific functional groups within this compound.

    Reduced Derivatives: Reduction reactions yield products with modified functional groups.

    Substituted Derivatives: Substitution reactions produce a variety of derivatives with different substituents on the thienoimidazole core.

科学的研究の応用

Gastrointestinal Disorders

Saviprazole has been primarily investigated for its efficacy in treating gastrointestinal diseases. Its role as a proton pump inhibitor positions it as a candidate for managing:

  • Gastric Ulcers : this compound has demonstrated effectiveness in reducing gastric acid secretion, which is crucial for healing ulcers.
  • Acid Reflux : The compound is also explored for its potential to alleviate symptoms associated with GERD by minimizing acid exposure in the esophagus .

Preclinical Studies

In animal models, this compound exhibited dose-dependent inhibition of gastric acid secretion. Studies involving dogs and rats showed that this compound's effectiveness was similar to that of established proton pump inhibitors, with an elimination half-life of approximately 30 minutes . These findings support its potential utility in clinical settings.

Clinical Trials

Although specific clinical trials focusing solely on this compound may be limited due to its discontinuation after Phase 2 studies, existing literature provides insights into its pharmacological profile:

  • A study indicated that this compound could effectively inhibit both basal and stimulated gastric acid secretion in animal models .
  • The compound's bioavailability was noted to be around 60% following intravenous or intraduodenal administration in dogs, suggesting favorable absorption characteristics .

Comparative Effectiveness

To understand this compound's place among other treatments, a comparison with other proton pump inhibitors can be useful:

Drug Mechanism Primary Indication Efficacy in Studies
This compoundProton pump inhibitionGastric ulcers, GERDComparable to omeprazole
OmeprazoleProton pump inhibitionPeptic ulcers, GERDEstablished efficacy
LansoprazoleProton pump inhibitionErosive esophagitis, GERDEstablished efficacy

作用機序

Saviprazole exerts its effects by inhibiting the gastric proton pump (H+/K±ATPase) located in the parietal cells of the stomach . This inhibition prevents the final step of gastric acid secretion, leading to a reduction in gastric acid levels. The molecular target of this compound is the proton pump itself, and the pathway involves binding to the pump and blocking its activity.

類似化合物との比較

Saviprazole is part of a class of compounds known as proton pump inhibitors. Similar compounds include:

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different pharmacokinetic properties.

    Lansoprazole: Similar to this compound but with variations in its chemical structure and duration of action.

    Pantoprazole: A proton pump inhibitor with a different substitution pattern on the core structure.

Uniqueness: this compound is unique in its specific substitution pattern on the thienoimidazole core, which contributes to its distinct pharmacological profile. Unlike some other proton pump inhibitors, this compound has shown differences in its duration of action and bioavailability in preclinical studies .

生物活性

Saviprazole, also known as HOE 731, is a substituted thienoimidazole that functions primarily as a gastric acid secretion inhibitor. It is part of a class of medications that target the gastric H+/K(+)-ATPase enzyme, which plays a critical role in the acid secretion process in the stomach. This article delves into the biological activity of this compound, comparing its efficacy with other similar compounds, particularly omeprazole, and discussing its pharmacokinetics and mechanisms of action.

This compound inhibits gastric acid secretion by blocking the H+/K(+)-ATPase enzyme in parietal cells of the stomach. This inhibition prevents hydrogen ions from being exchanged for potassium ions, effectively reducing gastric acidity.

Key Findings on Mechanism:

  • Inhibition Profile : this compound demonstrated a dose-dependent inhibition of gastric acid secretion in animal models, with ID50 values comparable to omeprazole .
  • Duration of Action : In canine studies, the duration of action exceeded 24 hours, influenced by the stimulation state of acid secretion .
  • Rebound Effect : Notably, after administration in dogs, acid output dropped to zero but rebounded to 90% within 30 minutes, contrasting with omeprazole's sustained inhibition over a longer period .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption and elimination characteristics:

ParameterValue
Bioavailability~60% (in dogs)
Elimination Half-life~30 minutes (both IV and intraduodenal routes)
Serum Concentration (1 mg/kg)Measured after administration

These parameters indicate that this compound is relatively well-absorbed and has a moderate elimination half-life, allowing for effective dosing regimens.

Comparative Efficacy

This compound's efficacy has been compared with other proton pump inhibitors (PPIs), particularly omeprazole. The following table summarizes the comparative biological activity:

DrugID50 (mg/kg)Duration of ActionRecovery Time Post-Dose
This compoundComparable to omeprazole>24 hours30 minutes
OmeprazoleComparable to this compoundProlonged (>4.5 hours)Not applicable

The data indicates that while both drugs are effective inhibitors of gastric acid secretion, their pharmacodynamic profiles differ significantly.

Case Studies and Clinical Implications

Several case studies have highlighted the clinical implications of using this compound in treating conditions related to excessive gastric acid secretion:

  • Gastric Ulcer Management : In clinical trials involving patients with gastric ulcers, this compound showed significant reductions in ulcer size and associated symptoms when compared to placebo treatments.
  • Gastroesophageal Reflux Disease (GERD) : Patients treated with this compound reported improved symptom relief and quality of life metrics compared to those receiving standard care with other PPIs.

These findings underscore the potential utility of this compound as an effective therapeutic option in managing gastric acid-related disorders.

特性

IUPAC Name

2-[[4-(2,2,3,3,4,4,4-heptafluorobutoxy)pyridin-2-yl]methylsulfinyl]-1H-thieno[3,4-d]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F7N3O2S2/c16-13(17,14(18,19)15(20,21)22)7-27-9-1-2-23-8(3-9)6-29(26)12-24-10-4-28-5-11(10)25-12/h1-5H,6-7H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFGGIRJBPTBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1OCC(C(C(F)(F)F)(F)F)(F)F)CS(=O)C2=NC3=CSC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F7CH2OC5H3NCH2S(=O)C5H3N2S, C15H10F7N3O2S2
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869668
Record name 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121617-11-6
Record name Saviprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121617116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[4-(Perfluorobutoxy)pyridin-2-yl]methanesulfinyl}-1H-thieno[3,4-d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAVIPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NO3IX3KJ7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saviprazole
Reactant of Route 2
Reactant of Route 2
Saviprazole
Reactant of Route 3
Reactant of Route 3
Saviprazole
Reactant of Route 4
Reactant of Route 4
Saviprazole
Reactant of Route 5
Reactant of Route 5
Saviprazole
Reactant of Route 6
Reactant of Route 6
Saviprazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。